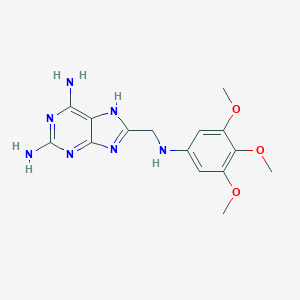
8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with a trimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with a trimethoxyphenylamine under controlled conditions. The reaction may require catalysts such as nickel or palladium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide (DMSO). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted purine compounds .
Aplicaciones Científicas De Investigación
8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase, which are involved in DNA synthesis and cell proliferation . The compound may also induce apoptosis through pathways involving lysosomes and mitochondria .
Comparación Con Compuestos Similares
Similar Compounds
8-Methyl-1H-purine-2,6-diamine: This compound shares a similar purine core but differs in its substituents.
1H-Purine-2,6-dione: Another related compound with a different functional group arrangement.
Uniqueness
8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethoxyphenyl group contributes to its potential therapeutic applications and its ability to interact with various molecular targets .
Propiedades
Número CAS |
156698-69-0 |
|---|---|
Fórmula molecular |
C15H19N7O3 |
Peso molecular |
345.36 g/mol |
Nombre IUPAC |
8-[(3,4,5-trimethoxyanilino)methyl]-7H-purine-2,6-diamine |
InChI |
InChI=1S/C15H19N7O3/c1-23-8-4-7(5-9(24-2)12(8)25-3)18-6-10-19-11-13(16)21-15(17)22-14(11)20-10/h4-5,18H,6H2,1-3H3,(H5,16,17,19,20,21,22) |
Clave InChI |
VOUIYXLUJHGZHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NCC2=NC3=NC(=NC(=C3N2)N)N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)NCC2=NC3=NC(=NC(=C3N2)N)N |
Key on ui other cas no. |
156698-69-0 |
Sinónimos |
8-[[(3,4,5-trimethoxyphenyl)amino]methyl]-7H-purine-2,6-diamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















